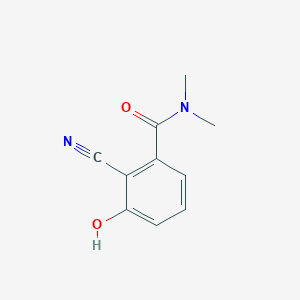
6-Fluoro-4-nitropyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-nitropyridine-2-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitropyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to achieve the desired fluorination . These methods are scalable and can produce significant quantities of the compound for various applications.
化学反応の分析
Types of Reactions
6-Fluoro-4-nitropyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is commonly used for oxidation reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the nitro group.
Reduction: 6-Fluoro-4-aminopyridine-2-carbaldehyde.
Oxidation: 6-Fluoro-4-nitropyridine-2-carboxylic acid.
科学的研究の応用
6-Fluoro-4-nitropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Fluoro-4-nitropyridine-2-carbaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine and nitro groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during further chemical modifications.
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Lacks the nitro and aldehyde groups, making it less reactive in certain chemical transformations.
4-Nitropyridine-2-carbaldehyde: Similar structure but without the fluorine atom, resulting in different electronic properties.
6-Bromo-4-nitropyridine-2-carbaldehyde: Bromine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
6-Fluoro-4-nitropyridine-2-carbaldehyde is unique due to the combination of the fluorine, nitro, and aldehyde groups, which confer distinct electronic and steric properties
特性
分子式 |
C6H3FN2O3 |
|---|---|
分子量 |
170.10 g/mol |
IUPAC名 |
6-fluoro-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChIキー |
MNBZTAIUZUKOBF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

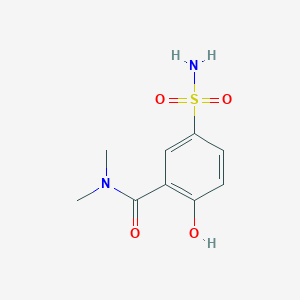
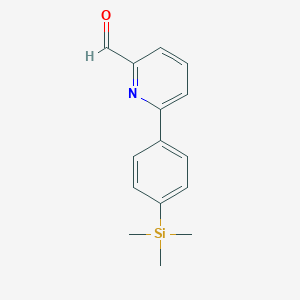
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
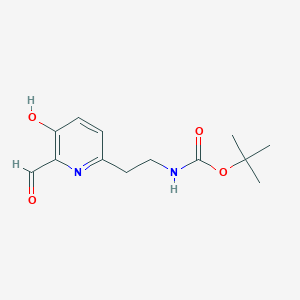

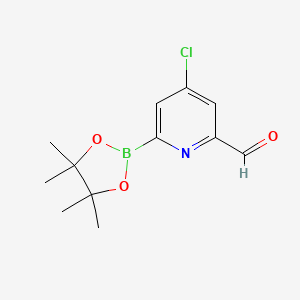
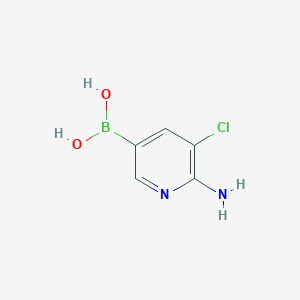

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
